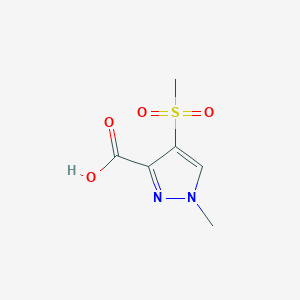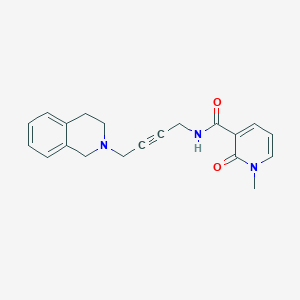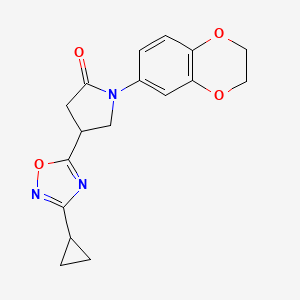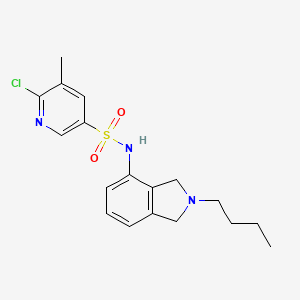![molecular formula C12H14FNO B2791780 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol CAS No. 1825629-76-2](/img/structure/B2791780.png)
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol (FMAE) is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FMAE is a derivative of phenylethanolamine and is structurally similar to other well-known compounds such as ephedrine and amphetamine.
Wirkmechanismus
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol acts as a potent inhibitor of the dopamine transporter, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been shown to have some affinity for other monoamine transporters such as the norepinephrine transporter and the serotonin transporter, although its potency at these sites is much lower than at the dopamine transporter.
Biochemical and Physiological Effects:
The primary biochemical effect of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is the inhibition of the dopamine transporter, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol, which include increased locomotor activity, wakefulness, and alertness. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been shown to increase the release of norepinephrine and serotonin, although to a much lesser extent than dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is its potency as a dopamine transporter inhibitor. This property has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and ADHD. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is relatively easy to synthesize and has a high yield. However, one limitation of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is its potential for abuse. Like other dopamine transporter inhibitors, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has the potential to be addictive and should be used with caution.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol. One area of interest is the development of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol analogs with improved potency and selectivity for the dopamine transporter. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol could be used in the development of new treatments for dopamine-related disorders such as Parkinson's disease and ADHD. Finally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol could be used in the study of the biochemical and physiological effects of dopamine and other monoamines in the brain.
Synthesemethoden
The synthesis of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol involves the reaction of 2-fluoroacetophenone with propargylamine followed by reduction with sodium borohydride. The resulting product is then treated with methyl iodide to yield 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol. The overall yield of this process is approximately 40%.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. One of the primary uses of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is in the study of monoamine transporters, particularly the dopamine transporter. 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been shown to inhibit the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This property of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-8-14(2)9-12(15)10-6-4-5-7-11(10)13/h1,4-7,12,15H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYHHZBORWSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(C1=CC=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2791699.png)


![(5-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2791706.png)


![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)


![N-[5-Methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2791714.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)
![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2791720.png)